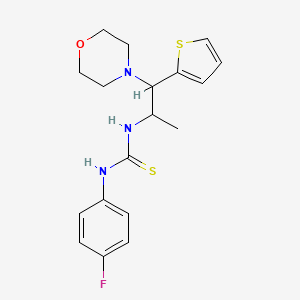
1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various thiourea derivatives has been a subject of interest due to their potential biological activities. The compound 1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea, although not directly mentioned, shares structural similarities with the compounds discussed in the provided papers. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been developed to study the electronic and spatial structure of the molecule, which was crystallized from acetonitrile . Similarly, the synthesis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was characterized by various spectroscopic techniques and crystallized in a triclinic space group . The preparation of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involved the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines . These methods provide a foundation for the synthesis of related thiourea compounds.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for understanding their potential interactions and biological activities. The X-ray crystal structure of the synthesized compounds reveals important information about their conformation. For example, the novel inhibitor of hepatitis B crystallizes in a monoclinic P21/c space group , while the compound with a benzamide moiety attached to a thiourea nucleus crystallizes in the triclinic space group P-1 . The planarity of the carbonyl and thiourea groups and their antiperiplanar conformation are common features observed in these structures . These structural insights are essential for the analysis of the molecular structure of 1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea.
Chemical Reactions Analysis
The reactivity of thiourea derivatives can be inferred from the chemical reactions they undergo. The synthesis processes described in the papers involve reactions with isothiocyanates and amines, which are typical for the formation of thiourea compounds . The intermolecular and intramolecular interactions, such as hydrogen bonding, play a significant role in the stability and reactivity of these molecules . The chemical reactions leading to the formation of these compounds provide a basis for understanding the reactivity of similar thiourea derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are closely related to their structure and synthesis. The vibrational properties of these compounds have been studied using spectroscopic techniques, which are complemented by quantum chemical calculations . The presence of fluorine atoms and other substituents influences the electronic properties and potential biological activity of these molecules. For instance, the compound with potential anti-hepatitis B activity demonstrated in vitro nanomolar inhibitory activity . The corrosion inhibition efficiency of a related thiourea compound on mild steel was found to be directly proportional to the concentration of the inhibitor . These studies highlight the importance of physical and chemical properties in the application of thiourea derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Researchers have synthesized a range of thiourea derivatives, including compounds similar to "1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea," focusing on their antimicrobial properties and structural analysis. For instance, the synthesis of linezolid-like molecules evaluated for their antimicrobial activities highlighted the importance of structural modifications to enhance biological efficacy (Başoğlu et al., 2012). Similarly, the investigation into the synthesis, spectroscopic properties, and potential biological interest of new N,N'-disubstituted thioureas demonstrated the versatility of thiourea compounds in pharmaceutical research (Sarkis & Faisal, 1985).
Biological Activity and Potential Applications
Several studies have focused on the biological activities of thiourea derivatives, including antibacterial, antioxidant, and antitubercular effects. For example, a compound synthesized by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride showed remarkable anti-TB activity and superior antimicrobial activity, indicating the potential for these compounds in treating infectious diseases (Mamatha S.V et al., 2019).
Material Science and Photoluminescence
In the realm of material science, substituted thiophenes, which are structurally related to the compound , have shown a wide spectrum of biological activities and applications in electronics, such as in organic light-emitting transistors and solar cells, due to their photoluminescence properties (Nagaraju et al., 2018).
Corrosion Inhibition
Thiourea derivatives have also been investigated for their potential as corrosion inhibitors, demonstrating significant efficacy in protecting metals from corrosion in acidic environments. This highlights their industrial application in extending the life of metal structures and components (Karthik et al., 2014).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS2/c1-13(20-18(24)21-15-6-4-14(19)5-7-15)17(16-3-2-12-25-16)22-8-10-23-11-9-22/h2-7,12-13,17H,8-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBLEVQRZNEENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B2549616.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2549620.png)

![3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2549623.png)
![2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2549624.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2549625.png)
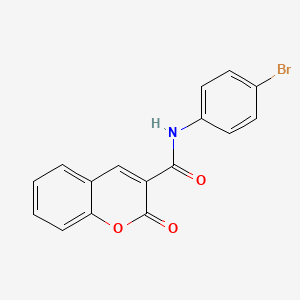
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2549628.png)
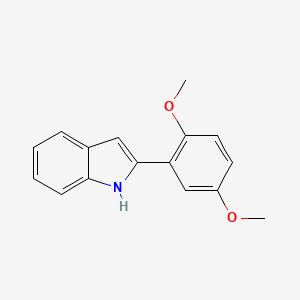
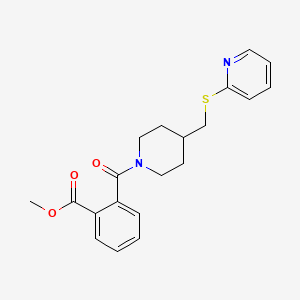
![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2549632.png)
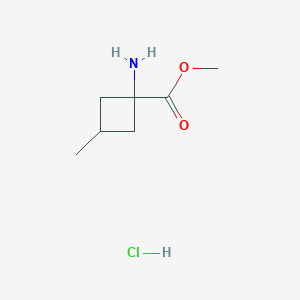
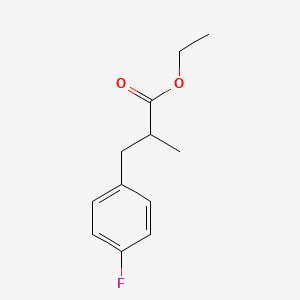
![methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2549636.png)